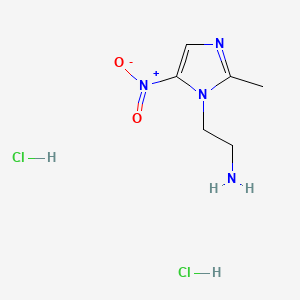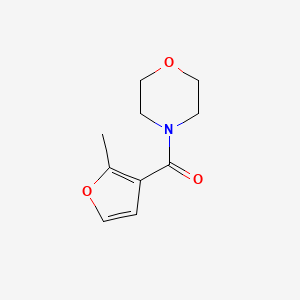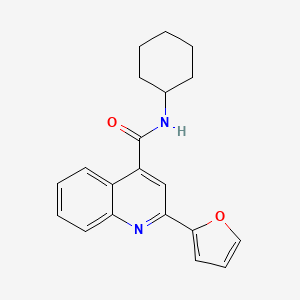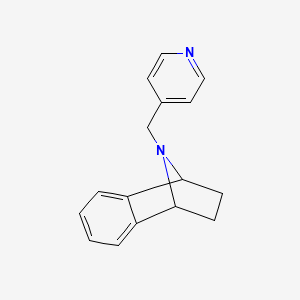
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride
Vue d'ensemble
Description
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa
Méthodes De Préparation
The synthesis of 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride typically involves the nitration of 2-methylimidazole followed by the introduction of an aminoethyl group. The reaction conditions often include the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoimidazole derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its antimicrobial properties and its potential use in developing new antibiotics.
Medicine: It is investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: The compound is used in the development of new materials with specific properties, such as antimicrobial coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with the DNA of microorganisms, leading to the inhibition of DNA synthesis and ultimately causing cell death. The molecular targets include bacterial and protozoal DNA, and the pathways involved are related to DNA replication and repair mechanisms.
Comparaison Avec Des Composés Similaires
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While all these compounds share similar antimicrobial properties, this compound is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Metronidazole: Widely used in the treatment of anaerobic bacterial and protozoal infections.
Tinidazole: Similar to metronidazole but with a longer half-life.
Secnidazole: Another nitroimidazole derivative with a different spectrum of activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.2ClH/c1-5-8-4-6(10(11)12)9(5)3-2-7;;/h4H,2-3,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQXHDJVHNBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCN)[N+](=O)[O-].Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49575-10-2 | |
| Record name | 1-(2-aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(cyclopropylmethyl)-4-[(2-methyltetrazol-5-yl)methoxy]benzenesulfonamide](/img/structure/B6747337.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]adamantane-2-carboxylic acid](/img/structure/B6747338.png)
![1-[(E)-3-(4-carbamoylphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B6747343.png)

![[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]-(3,4,7-trimethyl-1-benzofuran-2-yl)methanone](/img/structure/B6747355.png)
![1-(7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone](/img/structure/B6747369.png)
![2-(5-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B6747389.png)
![1H-Pyrazolo[4,3-b]pyridine-5-carboxamide](/img/structure/B6747390.png)
![1-[(5-Methoxythiophen-2-yl)methyl]piperidine](/img/structure/B6747398.png)
![Tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperazine-1-carboxylate](/img/structure/B6747401.png)
![2-[3-Bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6747408.png)



